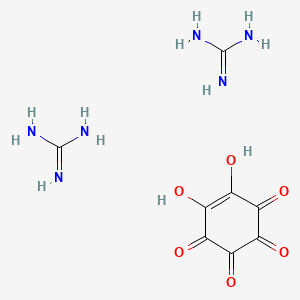

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine

Description

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine is a compound that combines the properties of rhodizonic acid and guanidineIt is characterized by its orange to deep-red highly hygroscopic crystals Guanidine is a strong organic base with the formula HNC(NH2)2

Properties

CAS No. |

869858-45-7 |

|---|---|

Molecular Formula |

C8H12N6O6 |

Molecular Weight |

288.22 g/mol |

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine |

InChI |

InChI=1S/C6H2O6.2CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2*2-1(3)4/h7-8H;2*(H5,2,3,4) |

InChI Key |

IOVMNUDBXAGFBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.C(=N)(N)N.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodizonic acid is typically obtained in the form of a dihydrate (H2C6O6·2H2O). The synthesis involves heating a mixture of potassium carbonate and charcoal . The anhydrous form of rhodizonic acid can be obtained by low-pressure sublimation of the dihydrate . Guanidine can be synthesized through the oxidation of guanine or by the reaction of cyanamide with ammonia.

Industrial Production Methods

Industrial production of rhodizonic acid involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen . The resulting rhodizonate crystallizes out of the solution due to its relative insolubility in water . Guanidine is produced industrially by the reaction of dicyandiamide with ammonium salts.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. It can lose hydrogen cations from the hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions . These anions are aromatic and symmetric, with delocalized double bonds and negative charges .

Common Reagents and Conditions

Common reagents used in the reactions of rhodizonic acid include nitric acid for oxidation and potassium acetate for crystallization . Guanidine reacts with acids to form guanidinium salts.

Major Products

The major products formed from the reactions of rhodizonic acid include various rhodizonate salts, which tend to have shades of red, from yellowish to purplish . Guanidine forms guanidinium salts when reacted with acids.

Scientific Research Applications

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone;guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone involves the loss of hydrogen cations from the hydroxyl groups, forming aromatic and symmetric rhodizonate anions . These anions exhibit strong resonance stabilization and prominent keto-enol interconversions . Guanidine acts as a strong base, forming guanidinium salts upon reaction with acids.

Comparison with Similar Compounds

Similar Compounds

Deltic Acid: 2,3-dihydroxycycloprop-2-en-1-one

Squaric Acid: 3,4-dihydroxycyclobut-3-ene-1,2-dione

Croconic Acid: 4,5-dihydroxy-4-cyclopentene-1,2,3-trione

Uniqueness

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone is unique due to its combination of enol and ketone functionalities, as well as its ability to form highly stable aromatic anions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.